Cas no 2228139-45-3 (5-(3-amino-2,2-dimethylcyclopropyl)-N,N,4-trimethyl-1,3-thiazol-2-amine)

5-(3-Amino-2,2-dimethylcyclopropyl)-N,N,4-trimethyl-1,3-thiazol-2-amine is a structurally unique thiazole derivative featuring a cyclopropylamine moiety. Its distinct molecular architecture, combining a rigid cyclopropane ring with a substituted thiazole core, imparts potential utility in medicinal chemistry and agrochemical applications. The presence of multiple methyl groups enhances lipophilicity, while the primary amine functionality offers a reactive site for further derivatization. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for research and development purposes.
5-(3-amino-2,2-dimethylcyclopropyl)-N,N,4-trimethyl-1,3-thiazol-2-amine structure
2228139-45-3 structure
Product Name:5-(3-amino-2,2-dimethylcyclopropyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
CAS No:2228139-45-3
MF:C11H19N3S
MW:225.353660821915
CID:5856480
PubChem ID:165849377
Update Time:2025-06-09

5-(3-amino-2,2-dimethylcyclopropyl)-N,N,4-trimethyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(3-amino-2,2-dimethylcyclopropyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
    • EN300-1741355
    • 2228139-45-3
    • Inchi: 1S/C11H19N3S/c1-6-8(7-9(12)11(7,2)3)15-10(13-6)14(4)5/h7,9H,12H2,1-5H3
    • InChI Key: HTKPVOAWDSEGMS-UHFFFAOYSA-N
    • SMILES: S1C(N(C)C)=NC(C)=C1C1C(C1(C)C)N

Computed Properties

  • Exact Mass: 225.12996879g/mol
  • Monoisotopic Mass: 225.12996879g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 70.4Ų

5-(3-amino-2,2-dimethylcyclopropyl)-N,N,4-trimethyl-1,3-thiazol-2-amine Pricemore >>

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Additional information on 5-(3-amino-2,2-dimethylcyclopropyl)-N,N,4-trimethyl-1,3-thiazol-2-amine

Introduction to 5-(3-amino-2,2-dimethylcyclopropyl)-N,N,4-trimethyl-1,3-thiazol-2-amine (CAS No: 2228139-45-3)

5-(3-amino-2,2-dimethylcyclopropyl)-N,N,4-trimethyl-1,3-thiazol-2-amine is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by the chemical abstracts service number CAS No: 2228139-45-3, belongs to the thiazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological properties. The presence of multiple functional groups, including an amino group, tertiary amines, and a cyclopropyl moiety, makes this molecule a promising candidate for further investigation in drug discovery and development.

The molecular framework of 5-(3-amino-2,2-dimethylcyclopropyl)-N,N,4-trimethyl-1,3-thiazol-2-amine incorporates a 1,3-thiazole core, which is a well-documented scaffold in medicinal chemistry. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in this compound, particularly the 3-amino-2,2-dimethylcyclopropyl side chain and the N,N,4-trimethyl groups, contributes to its distinct chemical and biological characteristics. These structural features are likely to influence its interactions with biological targets, making it a valuable subject for computational modeling and experimental validation.

In recent years, there has been a growing interest in developing novel thiazole-based compounds with enhanced pharmacological profiles. The 5-(3-amino-2,2-dimethylcyclopropyl)-N,N,4-trimethyl-1,3-thiazol-2-amine structure presents an intriguing combination of steric hindrance and electronic properties that could modulate its binding affinity to enzymes or receptors. This has prompted researchers to explore its potential as a lead compound for the development of new therapeutic agents. The cyclopropyl group, in particular, is known to introduce rigidity into the molecule, which can be advantageous in achieving high selectivity in drug design.

From a synthetic perspective, the preparation of 5-(3-amino-2,2-dimethylcyclopropyl)-N,N,4-trimethyl-1,3-thiazol-2-amine involves multi-step organic transformations that highlight the complexity of modern pharmaceutical synthesis. The introduction of the 3-amino-2,2-dimethylcyclopropyl substituent requires careful control of reaction conditions to ensure regioselectivity and yield optimization. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, may be employed to achieve the desired molecular architecture with high precision.

The biological evaluation of 5-(3-amino-2,2-dimethylcyclopropyl)-N,N,4-trimethyl-1,3-thiazol-2-amine has been a focus of several contemporary studies. Preliminary in vitro assays have suggested that this compound exhibits promising activity against certain bacterial strains and may possess immunomodulatory effects. The interaction between the amino groups and biological targets such as enzymes or receptors is thought to play a crucial role in mediating these effects. Further investigation into its mechanism of action could provide insights into potential therapeutic applications.

One of the most exciting aspects of studying 5-(3-amino-2,2-dimethylcyclopropyl)-N,N,4-trimethyl-1,3-thiazol-2-amine is its potential as a scaffold for structure-based drug design. Computational chemistry approaches have been increasingly utilized to predict how this molecule might interact with various biological targets. Molecular docking studies can help identify key binding pockets and optimize the compound's pharmacophore for improved efficacy. These computational tools are essential in modern drug discovery pipelines as they allow researchers to screen large libraries of compounds efficiently.

The role of 1,3-thiazole derivatives in medicinal chemistry cannot be overstated. These heterocycles are found in numerous FDA-approved drugs due to their versatility and bioactivity. By modifying the substitution patterns on the thiazole ring or incorporating additional functional groups like amine or methyl groups, 5-(3-amino-2, 。

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